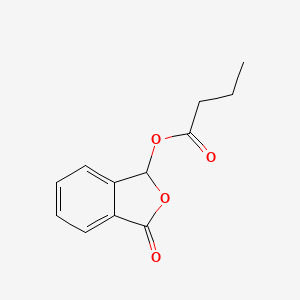
3-Oxo-1,3-dihydroisobenzofuran-1-yl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-1,3-dihydroisobenzofuran-1-yl butyrate is a chemical compound with the molecular formula C12H12O4 It is known for its unique structure, which includes a butanoic acid esterified with a 1,3-dihydro-3-oxo-1-isobenzofuranyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester typically involves the esterification of butanoic acid with 1,3-dihydro-3-oxo-1-isobenzofuran. One common method involves the use of an acid catalyst to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-1,3-dihydroisobenzofuran-1-yl butyrate undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Oxo-1,3-dihydroisobenzofuran-1-yl butyrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The ester is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butanoic acid, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s reactivity and ability to form hydrogen bonds play a crucial role in its interactions with enzymes and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester: Similar in structure but with a tert-butyl group instead of the isobenzofuranyl group.
Butanoic acid, 3-oxo-, propyl ester: Another ester derivative with a propyl group.
(3-oxo-1H-2-benzofuran-1-yl) butanoate: A closely related compound with a similar core structure.
Uniqueness
3-Oxo-1,3-dihydroisobenzofuran-1-yl butyrate is unique due to its specific ester linkage and the presence of the 1,3-dihydro-3-oxo-1-isobenzofuranyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
108761-29-1 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
(3-oxo-1H-2-benzofuran-1-yl) butanoate |
InChI |
InChI=1S/C12H12O4/c1-2-5-10(13)15-12-9-7-4-3-6-8(9)11(14)16-12/h3-4,6-7,12H,2,5H2,1H3 |
Clave InChI |
LZBZVXBQAJUKGA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1C2=CC=CC=C2C(=O)O1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
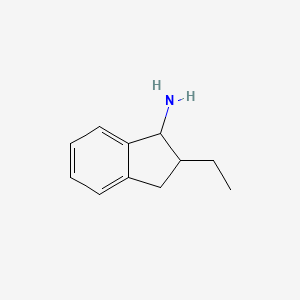
![{2-[(6-Bromohexyl)oxy]ethoxy}(tert-butyl)dimethylsilane](/img/structure/B8759001.png)
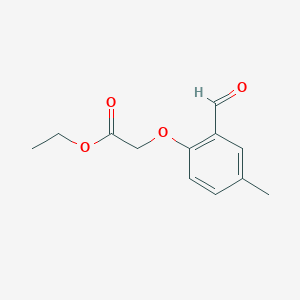
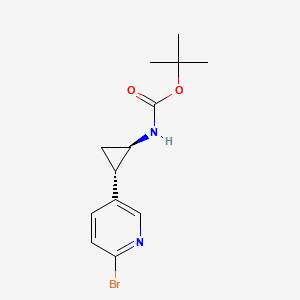
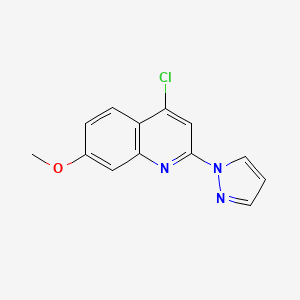

![N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B8759050.png)
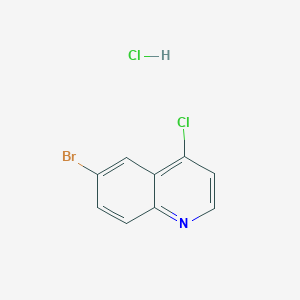
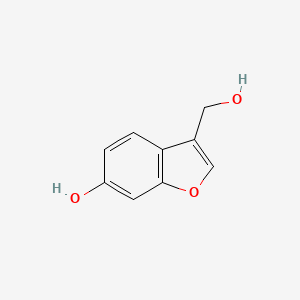

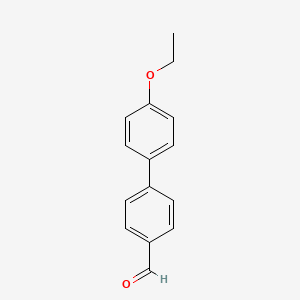
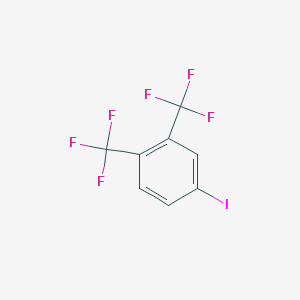
![2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B8759086.png)

